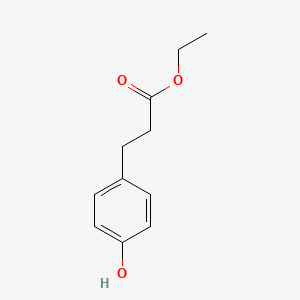

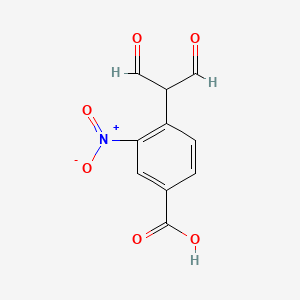

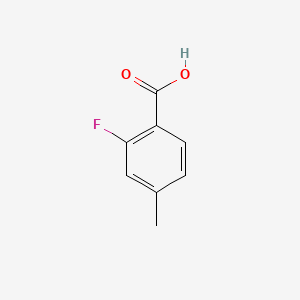

![molecular formula C15H14ClNO3 B1349425 3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid CAS No. 36164-35-9](/img/structure/B1349425.png)

3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid” is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 g/mol1. It is not intended for human or veterinary use and is available for research use only1.

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the reaction of an alkene with peroxycarboxylic acid can lead to the formation of oxacyclopropane rings2. However, the specific synthesis pathway for this compound is not readily available in the sources retrieved.Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for this compound is not provided in the sources retrieved.Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the sources retrieved. However, it’s worth noting that the compound contains functional groups such as carboxylic acid and quinoline, which are known to participate in various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. The specific physical and chemical properties of this compound are not provided in the sources retrieved.Applications De Recherche Scientifique

Synthesis and Potential Applications

The compound 3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid, while not directly mentioned in the searched literature, belongs to a class of chemicals with diverse scientific research applications, particularly in the synthesis of complex organic molecules and their potential utility in various fields, including pharmacology and materials science. The information below details related compounds and their applications, providing insights into the type of research and potential applications that might involve similar compounds.

Synthesis of Fluorescent Dyes for LCDs : Derivatives of quinoline compounds, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, have been synthesized and investigated for their potential application in liquid crystal displays (LCDs). These compounds demonstrated excellent orientation parameters in nematic liquid crystals, indicating their high potential for use in LCD technologies (Bojinov & Grabchev, 2003).

Antibacterial Quinolones : Novel fluoroquinolone compounds have been synthesized and evaluated for their antibacterial activity. These compounds, including 1-substituted-6-fluoro-7-(1-(4-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl)piperazinyl))-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, have shown promise in combating bacterial infections, highlighting the antimicrobial potential of quinoline derivatives (Li, Lu, Yang, & Zhang, 2004).

Synthesis of Antimycobacterial Compounds : A series of novel ofloxacin derivatives have been synthesized and evaluated for their antimycobacterial activity. These compounds have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains, suggesting the potential of quinoline derivatives in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Development of Neuroprotective Agents : Quinoline derivatives have been investigated for their role as inhibitors of the kynurenine-3-hydroxylase enzyme, presenting them as potent neuroprotective agents. Specific compounds in this class have prevented the increase in interferon-gamma-induced synthesis of quinolinic acid, a substance associated with neurodegenerative diseases (Drysdale, Hind, Jansen, & Reinhard, 2000).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed when working with this compound. Specific safety and hazard information for this compound is not provided in the sources retrieved1.

Orientations Futures

The future directions for research on this compound could involve exploring its potential applications, studying its reactivity with other compounds, and investigating its physical and chemical properties in more detail. However, specific future directions are not provided in the sources retrieved.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

Propriétés

IUPAC Name |

3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-8(16)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)(H,19,20)/b8-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYOYHPBTMZDKD-BAQGIRSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)C/C=C(/C)\Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

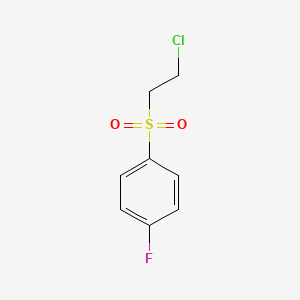

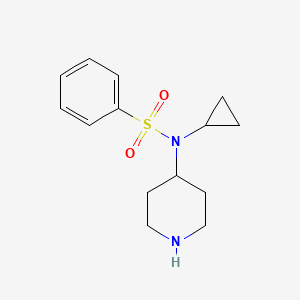

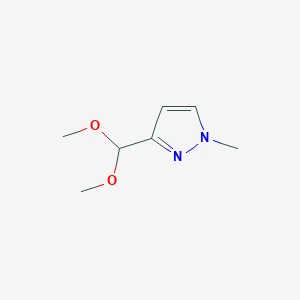

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)

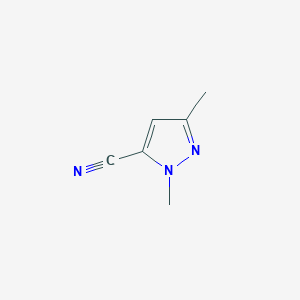

![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)